molecular formula C22H35N3O3Si B1375451 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester CAS No. 1012104-43-6

1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Cat. No. B1375451
M. Wt: 417.6 g/mol
InChI Key: VBSBJMSDOHBNMB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are part of many pharmaceutical drugs and have diverse biological activities .

Scientific Research Applications

Synthesis and Biological Activity

1H-Benzimidazole-5-carboxylic acid derivatives have been extensively studied for their synthesis and biological activity. For instance, certain benzimidazole derivatives have been investigated for their potential as angiotensin II receptor antagonists, showing increased oral bioavailability and significant inhibitory effects on AII-induced pressor responses in rats (Kubo et al., 1993). Additionally, such derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogenic strains (Abdellatif et al., 2013).

Co-crystallization Studies

Co-crystallization studies involving benzimidazole derivatives have been conducted to understand their chemical properties better. These studies include the co-crystallization of a benzimidazole derivative with carboxylic acids, revealing insights into the stability and conformation of the compounds (Zhai et al., 2017).

Novel Synthetic Routes

Researchers have developed novel synthetic routes for various benzimidazole derivatives. For example, a novel synthetic route to 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol has been established, indicating the compound's potential for further chemical applications (Lis et al., 1990).

Antineoplastic and Antifilarial Agents

Some benzimidazole derivatives have shown promise as potential antineoplastic and antifilarial agents. Specific compounds demonstrated significant growth inhibition in certain cell lines, indicating their potential use in cancer treatment and as antifilarial agents (Ram et al., 1992).

properties

IUPAC Name

ethyl 2-amino-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3Si/c1-7-27-20(26)15-8-13-19-18(14-15)24-21(23)25(19)16-9-11-17(12-10-16)28-29(5,6)22(2,3)4/h8,13-14,16-17H,7,9-12H2,1-6H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSBJMSDOHBNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)N)C3CCC(CC3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 4
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 5
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

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